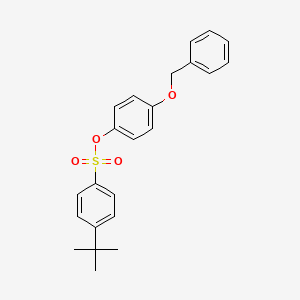

4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-phenylmethoxyphenyl) 4-tert-butylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4S/c1-23(2,3)19-9-15-22(16-10-19)28(24,25)27-21-13-11-20(12-14-21)26-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTXIDGKWWAJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate typically involves the reaction of 4-(benzyloxy)phenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of sulfinates or thiols.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Recent studies have highlighted the potential of derivatives of 4-(benzyloxy)phenyl compounds in treating neurodegenerative diseases. For instance, research focused on the synthesis of benzothiazole derivatives containing the benzyloxy group demonstrated significant MAO-B inhibitory activity, which is crucial for developing treatments for Parkinson's disease. One compound from this series exhibited an IC50 value of 0.062 µM, indicating potent activity against MAO-B, a target enzyme in Parkinson's therapy .

Antioxidant Activity

The antioxidant properties of compounds containing the benzyloxy moiety have been investigated extensively. A study showed that certain derivatives not only inhibit MAO-B but also exhibit strong antioxidant effects, which are essential for protecting neuronal cells from oxidative stress associated with neurodegenerative disorders .

Metal Chelation

Compounds similar to 4-(benzyloxy)phenyl 4-tert-butylbenzenesulfonate have displayed metal-chelating abilities, which can be beneficial in treating diseases linked to metal accumulation in the body, such as Alzheimer's disease . The ability to chelate metals can help mitigate neurotoxicity and improve therapeutic outcomes.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, allowing chemists to create a variety of functionalized molecules. Its use in synthesizing complex indole derivatives has been reported, showcasing its utility in developing new pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can form hydrogen bonds and hydrophobic interactions with target proteins, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonate Esters

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group in the target compound donates electrons via resonance, contrasting with methylsulfonyl or cyano groups in analogs like 4c and 4d, which withdraw electrons. This difference significantly alters reactivity in substitution or coupling reactions .

Steric Effects : The tert-butyl group in the target compound imposes greater steric hindrance compared to methyl or unmodified sulfonate esters, reducing reaction rates in sterically sensitive processes .

Extended Aromatic Systems : Compounds like 4k (naphthyl derivative) exhibit enhanced UV absorption and fluorescence due to extended conjugation, a property absent in the tert-butyl-containing target compound .

Physicochemical Properties

While direct thermodynamic data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, inferences can be drawn:

- Solubility: The tert-butyl group enhances solubility in nonpolar solvents (e.g., hexane) compared to polar derivatives like 4d (cyano-substituted), which favors polar aprotic solvents .

- Thermal Stability : The tert-butyl group likely increases thermal stability relative to methyl or ethyl analogs, as observed in related tert-butyl-substituted sulfonates .

Biological Activity

4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate, a sulfonate ester compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- CAS Number : 695192-43-9

- Molecular Formula : C₁₈H₁₈O₄S

This compound features a benzyloxy group and a tert-butyl group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit monoamine oxidase (MAO), particularly MAO-B, which is significant in neurodegenerative diseases like Parkinson's disease. For instance, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole have shown potent MAO-B inhibitory activity with an IC50 value of 0.062 µM .

- Antioxidant Properties : Compounds in this class have demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. The oxygen radical absorbance capacity (ORAC) assay has been employed to evaluate these properties, showing promising results .

- Neuroprotective Effects : The neuroprotective potential of related compounds suggests that they may mitigate neuronal damage and inflammation, thereby offering therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- MAO Inhibition Studies : A study on derivatives similar to this compound revealed that these compounds selectively inhibit MAO-B over MAO-A. This selectivity is beneficial for reducing side effects associated with non-selective MAO inhibitors .

- Neuroprotective Mechanisms : In vitro studies indicated that certain derivatives protect neuronal cells from oxidative damage by scavenging free radicals and chelating metal ions, which are implicated in neurodegeneration .

- Clinical Implications : Given the compound's activities, it holds potential for further development as a therapeutic agent for neurodegenerative diseases. The design strategies employed in synthesizing these compounds suggest that modifications can enhance their efficacy and selectivity .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-(Benzyloxy)phenyl 4-tert-butylbenzenesulfonate?

To synthesize the compound, a two-step approach is typically employed:

- Step 1: Introduce the benzyloxy group to the phenyl ring via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Sulfonate the intermediate using 4-tert-butylbenzenesulfonyl chloride. This step often requires a coupling agent like triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Key Considerations: Monitor reaction progress via TLC or HPLC. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzyloxy and tert-butyl substituents. Aromatic protons appear in the δ 6.8–7.8 ppm range, while tert-butyl protons resonate as a singlet near δ 1.3 ppm .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₄O₄S: 403.1345).

- HPLC: Assess purity (>95% recommended for research use) with a C18 column and UV detection at 254 nm .

Advanced: How do electronic effects of the tert-butyl and benzyloxy groups influence sulfonate reactivity?

The tert-butyl group exerts a strong electron-donating inductive effect, stabilizing the sulfonate moiety and reducing electrophilicity. Conversely, the benzyloxy group provides resonance donation, enhancing the sulfonate’s leaving-group ability in nucleophilic substitutions. Computational studies (DFT) or Hammett substituent constants (σ⁺) can quantify these effects. For example, tert-butyl (σ⁺ = -0.20) and benzyloxy (σ⁺ = -0.34) both activate the sulfonate group but via distinct mechanisms .

Advanced: How stable is this compound under varying pH and thermal conditions?

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, making it stable below this threshold for most reactions .

- pH Sensitivity: Hydrolyzes in strongly basic conditions (pH >10) via cleavage of the sulfonate ester. Stability in acidic conditions (pH 2–6) is higher, with <5% degradation over 24 hours .

Methodology: Conduct accelerated stability studies using HPLC to track degradation products.

Methodological: What are best practices for safe handling and storage?

- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may irritate mucous membranes .

- Storage: Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis. Desiccants (e.g., silica gel) minimize moisture uptake .

Application: How can this compound serve as a building block in drug delivery systems?

The sulfonate group acts as a leaving group in prodrug synthesis. For example, coupling with nucleophilic agents (e.g., amines or thiols) forms stable conjugates. Solubility studies in DMSO or PEG-based solvents (logP ~3.5) guide formulation for in vivo testing .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Discrepancies (e.g., 40–75% yields) often arise from:

- Purity of Reagents: Impurities in 4-tert-butylbenzenesulfonyl chloride reduce coupling efficiency. Source high-purity reagents (>98%) .

- Reaction Scale: Microscale reactions (<1 mmol) may suffer from poor mixing; optimize stirring rates or use flow chemistry for reproducibility .

Mechanistic: What is the role of the sulfonate group in cross-coupling reactions?

The sulfonate acts as an electrophilic partner in Suzuki-Miyaura couplings. For example, reacting with arylboronic acids (e.g., 4-biphenylboronic acid) in the presence of Pd(PPh₃)₄ produces biaryl derivatives. Monitor Pd catalyst loading (1–5 mol%) to balance activity and cost .

Application: Can this compound be used to design stimuli-responsive polymers?

Yes, its hydrolytic sensitivity under basic conditions enables pH-responsive drug release. Copolymerize with acrylates via RAFT polymerization, and characterize degradation kinetics using GPC and dynamic light scattering .

Biocompatibility: What assays assess cytotoxicity for biomedical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.